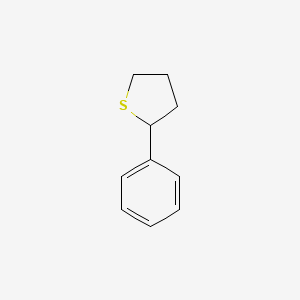

2-Phenylthiolane

Description

2-Phenylthiolane (IUPAC name: 2-phenyltetrahydrothiophene) is a sulfur-containing heterocyclic compound with the molecular formula C₁₀H₁₂S and a molecular weight of 164.27 g/mol . Its structure consists of a saturated five-membered thiolane ring (tetrahydrothiophene) substituted with a phenyl group at the 2-position. Key identifiers include:

- CAS Registry Number: 2060-65-3

- ChemSpider ID: 518344

- Synonyms: 2-Phenyltetrahydrothiophene, 2-phenylsulfurane (unverified name).

The compound is of interest in organic synthesis and medicinal chemistry due to its sulfur heteroatom, which confers unique electronic and steric properties compared to oxygen-containing analogs (e.g., tetrahydrofuran derivatives) .

Properties

CAS No. |

2060-65-3 |

|---|---|

Molecular Formula |

C10H12S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

2-phenylthiolane |

InChI |

InChI=1S/C10H12S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

MPVOADXYDASAQE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(SC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-phenylthiolane with compounds sharing structural motifs such as phenyl groups, sulfur atoms, or heterocyclic frameworks:

Key Observations:

Sulfur vs. Oxygen Heterocycles :

- This compound’s saturated thiolane ring contrasts with aromatic thiophene derivatives (e.g., thiophene fentanyl). The sulfur atom in thiolane enhances nucleophilicity compared to oxygen analogs like tetrahydrofuran .

- Thiophene fentanyl, an opioid derivative, incorporates an aromatic thiophene ring, which stabilizes the π-electron system and influences receptor binding .

Functional Group Diversity: Methyl 2-oxo-2-phenylacetate and α-(Phenylthio)phenylacetic acid feature carbonyl and thioether groups, respectively. These functionalities are absent in this compound but highlight the versatility of phenyl-sulfur motifs in organic synthesis . 2-Phenylethanol and 2-ethoxy-1-phenylethanol are oxygenated phenyl derivatives with applications in fragrances and pharmaceuticals, differing from this compound in reactivity due to alcohol/ether groups .

Physicochemical and Toxicological Properties

Limited data on this compound’s physical properties (e.g., melting point, solubility) are available in the provided evidence. However, comparisons can be inferred:

- Polarity: The thiolane ring in this compound likely increases polarity compared to fully hydrocarbon analogs but less so than oxygenated compounds like 2-phenylethanol .

- Toxicity: Thiophene fentanyl HCl lacks comprehensive toxicological data , while 2-phenylphenol (a structurally distinct compound) is regulated under occupational safety guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.